N-(2-sec-butylphenyl)-3-methylbenzamide
Description
N-(2-sec-Butylphenyl)-3-methylbenzamide is a benzamide derivative featuring a 3-methylbenzoyl group attached to a 2-sec-butylphenylamine moiety. The sec-butyl substituent introduces steric bulk and reduced polarity compared to hydroxyl or dimethyl groups, which may influence its reactivity and utility in metal-catalyzed reactions.
Properties
Molecular Formula |
C18H21NO |
|---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
N-(2-butan-2-ylphenyl)-3-methylbenzamide |
InChI |
InChI=1S/C18H21NO/c1-4-14(3)16-10-5-6-11-17(16)19-18(20)15-9-7-8-13(2)12-15/h5-12,14H,4H2,1-3H3,(H,19,20) |
InChI Key |
FWUQKNUAAPZLMP-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)C |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Benzamide Derivatives
Key Observations :
- Steric Effects : The sec-butyl group in this compound introduces greater steric hindrance than the hydroxyl and dimethyl groups in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide. This may reduce its ability to form stable metal-chelate complexes critical for C-H activation .
- Electronic Effects : The hydroxyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enhances polarity and hydrogen-bonding capability, facilitating coordination with transition metals like Pd or Ru. In contrast, the hydrophobic sec-butyl group lacks such interactions .
Key Findings :
- The synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide via acid chlorides achieves higher yields (62%) compared to carboxylic acid routes (11%) . For the sec-butyl analog, steric hindrance from the sec-butyl group may lower reaction efficiency.
- X-ray crystallography confirmed the planar geometry and hydrogen-bonding networks in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, critical for its role as a directing group . Similar studies would be essential for the sec-butyl derivative to assess crystallinity and packing behavior.
Table 3: Reactivity and Catalytic Performance
Mechanistic Insights :
- The hydroxyl and dimethyl groups in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enable a dual N,O-coordination mode, forming stable 5-membered chelate intermediates during C-H bond cleavage .
- In contrast, the sec-butyl group lacks coordinating atoms, rendering it ineffective for chelation. Its bulkiness may further impede catalyst access to the aromatic ring .
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